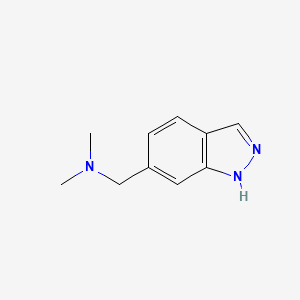

(1H-Indazol-6-yl)-N,N-dimethylmethanamine

Description

Structure

3D Structure

Properties

CAS No. |

1158766-97-2 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1H-indazol-6-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-8-3-4-9-6-11-12-10(9)5-8/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

KQGWTWXMELHUBC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazol 6 Yl N,n Dimethylmethanamine and Analogous Indazole Structures

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole scaffold is a critical first step in the synthesis of the target compound. Methodologies for constructing this core can be broadly categorized into two main approaches: the cyclization of appropriately substituted benzene (B151609) precursors and the functionalization of an already existing indazole ring.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies have been developed to form the indazole ring. These methods typically involve the formation of the N-N bond and subsequent ring closure. One of the earliest methods, developed by Emil Fischer, involves the thermal cyclization of o-hydrazinocinnamic acid. vapourtec.com More contemporary methods often rely on transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is a known route. vapourtec.com Another approach is the iodine-mediated intramolecular oxidative annulation of o-alkylazoarenes. vapourtec.com

Copper-catalyzed reactions are also prevalent in indazole synthesis. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) catalyst can yield 2H-indazoles. vapourtec.com Similarly, copper(II) acetate (B1210297) can mediate the N-N bond formation in the synthesis of 1N-alkoxycarbonyl indazoles from 2-formylboronic acids and diazacarboxylates. vapourtec.com

Reductive cyclization is another key strategy. For instance, o-nitrobenzylidene amines can undergo reductive cyclization in the presence of a suitable reducing agent to form 2-aryl-2H-indazoles. acs.org The choice of starting material and reaction conditions can influence the tautomeric form of the resulting indazole (1H-indazole or 2H-indazole).

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Thermal Cyclization | o-Hydrazinocinnamic acid | Heat | vapourtec.com |

| Palladium-Catalyzed Intramolecular C-N Bond Formation | o-Alkyne azoarene | Palladium catalyst | vapourtec.com |

| Iodine-Mediated Oxidative Annulation | o-Alkylazoarenes | Iodine | vapourtec.com |

| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Copper(I) catalyst | vapourtec.com |

| Reductive Cyclization | o-Nitrobenzylidene amines | Reducing agent (e.g., MoO2Cl2(dmf)2/Ph3P) | acs.org |

Functionalization of Pre-formed Indazole Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-existing indazole core. This approach is particularly useful for introducing substituents at various positions on the benzene or pyrazole (B372694) ring. Electrophilic substitution reactions such as halogenation, nitration, and acylation are common methods to functionalize the indazole ring. acs.org For example, chlorination of 1H-indazole can yield 3-chloro- and 3,5-dichloro-1H-indazoles. acs.org

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indazoles, offering a more atom-economical approach. researchgate.netresearchgate.net This strategy allows for the introduction of various functional groups at specific C-H bonds of the indazole scaffold, increasing molecular complexity in a controlled manner. researchgate.netresearchgate.net For instance, rhodium-catalyzed C-H activation of azobenzenes followed by reaction with aldehydes can lead to the formation of 2-aryl-2H-indazoles. nih.gov

Approaches for the Introduction of the N,N-Dimethylmethanamine Moiety at the 6-Position

The introduction of the N,N-dimethylmethanamine group at the 6-position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved through various synthetic transformations, often starting from a 6-substituted indazole precursor, such as a 6-nitro or 6-amino derivative.

A common strategy involves the reduction of a 6-nitroindazole (B21905) to 6-aminoindazole, which then serves as a versatile intermediate. The synthesis of 6-aminoindazole from 6-nitro-1H-indazole is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Once 6-aminoindazole is obtained, the N,N-dimethylmethanamine moiety can be introduced via several methods. One approach is reductive amination of 1H-indazole-6-carbaldehyde with dimethylamine (B145610). The required aldehyde can be prepared from the corresponding 6-aminoindazole. The reductive amination itself is a well-established transformation, often employing reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. jchr.orgrsc.orgnih.gov

Another potential method is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound. While direct C-H functionalization of the indazole at the 6-position with formaldehyde (B43269) and dimethylamine might be challenging, a variation of this reaction starting from 6-aminoindazole could be envisaged. The Mannich reaction is a versatile tool for introducing aminomethyl groups into various organic molecules. researchgate.net

Furthermore, the use of Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) provides a powerful method for the dimethylaminomethylation of nucleophiles. nih.gov While direct reaction with the indazole ring might lead to a mixture of products, its reaction with a suitably activated precursor, such as a 6-lithiated indazole, could provide a route to the desired product.

A literature precedent for a closely related compound, methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, suggests a synthetic route involving a silver(I)-mediated intramolecular oxidative C-H bond amination. acs.org This indicates that the dimethylamino group at the 6-position is compatible with such cyclization conditions, or it can be introduced at a later stage.

Multi-step Synthetic Sequences for Complex (1H-Indazol-6-yl)-N,N-dimethylmethanamine Derivatives

The synthesis of more complex derivatives of this compound often involves multi-step sequences that combine the strategies for core construction and functionalization. These sequences are particularly relevant in the context of medicinal chemistry, where the indazole scaffold is a privileged structure in the development of therapeutic agents, notably kinase inhibitors. nih.gov

For instance, a synthetic route to a complex derivative could begin with the synthesis of a functionalized 6-nitroindazole. This precursor can then undergo reduction to the 6-aminoindazole. Subsequently, the N,N-dimethylmethanamine group can be installed. Further modifications can be made to other positions of the indazole ring, for example, through Suzuki-Miyaura cross-coupling reactions if a halogen is present at another position. nih.gov

The development of kinase inhibitors often involves the synthesis of a library of analogues to establish structure-activity relationships (SAR). A multi-step synthesis allows for the late-stage diversification of the indazole scaffold. For example, starting with a common intermediate such as 5-bromo-1H-indazol-3-amine, Suzuki coupling can introduce various aryl groups at the 5-position. nih.gov Subsequent functionalization at the 6-position to introduce the N,N-dimethylmethanamine moiety would lead to a diverse set of complex derivatives.

Green Chemistry Principles in the Synthesis of Indazole Compounds

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, catalyst efficiency, and atom economy.

One significant advancement is the use of transition-metal-catalyzed C-H activation, which avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and improving atom economy. acs.orgresearchgate.net Iron-catalyzed C-H alkylation of indoles, a related heterocyclic system, in renewable solvents or even solvent-free conditions, showcases a move towards more sustainable metal catalysis. rsc.org

The use of greener solvents is another important aspect. Reactions for the synthesis of 2H-indazoles have been successfully carried out in polyethylene (B3416737) glycol (PEG), which is considered a more environmentally benign solvent. researchgate.net Aqueous media has also been explored as a green solvent for certain indazole syntheses. acs.org

| Green Chemistry Principle | Application in Indazole Synthesis | Benefits | Reference |

|---|---|---|---|

| Atom Economy | Transition-metal-catalyzed C-H activation | Reduces the need for pre-functionalized starting materials, fewer synthetic steps. | acs.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Use of polyethylene glycol (PEG) or water as solvents. | Reduces the use of volatile and hazardous organic solvents. | acs.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and often lower energy consumption compared to conventional heating. | jchr.org |

| Real-time analysis for Pollution Prevention | Flow chemistry for better process control. | Improved safety, reproducibility, and scalability. Minimizes side reactions and waste. | vapourtec.comacs.orgmdpi.com |

Exploration of Biological Activities and Molecular Interactions of 1h Indazol 6 Yl N,n Dimethylmethanamine in Pre Clinical Research

Investigation of Targeted Biological Pathways

Preclinical research has unveiled the capacity of indazole derivatives to interact with and modulate the activity of various critical biological pathways implicated in disease, particularly in oncology. These pathways primarily involve protein kinases and G-protein coupled receptors (GPCRs), which are pivotal in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Modulation of Kinase Activities by Indazole Derivatives

The indazole core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Derivatives of 1H-indazole, particularly those with substitutions at the 6-position, have been explored for their ability to target a range of kinases.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a crucial regulator of cell proliferation, survival, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several studies have highlighted the potential of indazole-based compounds as inhibitors of FGFR. For instance, a series of 1H-indazole-3-amine derivatives were investigated for their inhibitory activity against FGFR1 and FGFR2. While the specific compound (1H-Indazol-6-yl)-N,N-dimethylmethanamine was not detailed, structure-activity relationship (SAR) studies on related molecules indicated that substitutions at the 6-position of the indazole ring can significantly influence inhibitory potency. One study reported that the presence of a fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1.

Another study focused on the design of novel FGFR1 inhibitors and identified indazole derivatives with potent inhibitory activity. Through fragment-based virtual screening, an indazole derivative, compound 9u , emerged as a highly potent FGFR1 inhibitor.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 27a (6-fluoro-1H-indazol-3-amine derivative) | FGFR1 | < 4.1 | |

| 9u (Indazole derivative) | FGFR1 | 3.3 |

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Overexpression of PLK4 is linked to tumorigenesis, making it an attractive target for cancer therapy. Research has led to the development of potent PLK4 inhibitors based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold. Through structural simplification and fragment growth methodologies, a series of highly effective PLK4 inhibitors were synthesized. One compound, K22 , demonstrated significant PLK4 inhibitory activity with a remarkable IC50 value of 0.1 nM.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| K22 | PLK4 | 0.1 |

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase whose genetic alterations are implicated in several cancers. While direct evidence for this compound as an ALK inhibitor is not available, the broader class of indazole derivatives has been a cornerstone in the development of ALK inhibitors. For example, the FDA-approved drug crizotinib, which features a different heterocyclic core, set a precedent for targeting ALK. The structural similarities and the proven utility of the indazole scaffold in kinase inhibition suggest that appropriately substituted indazole derivatives could be designed to target ALK.

The versatility of the indazole scaffold extends to other kinase and enzyme targets.

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 6-substituted aminoindazole derivatives were designed as potential IDO1 inhibitors. One such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which shares the 6-aminoindazole core, exhibited potent anti-proliferative activity in human colorectal cancer cells.

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. Efforts to develop pan-Pim inhibitors led to the discovery of potent compounds derived from a 3-(pyrazin-2-yl)-1H-indazole hit.

Aurora Kinases and Bcr-Abl: The Aurora kinases are essential for mitotic progression, and the Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia. While not directly involving 6-substituted indazoles, the general applicability of kinase inhibitors often leads to cross-reactivity, and the potential for indazole derivatives to inhibit these targets remains an area of interest.

Interactions with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals. The indazole moiety has also been incorporated into ligands targeting GPCRs.

A study focused on the discovery of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a potential target for Parkinson's disease, identified a novel scaffold: N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine. This highlights the utility of the 6-aminoindazole core in the design of GPCR modulators. One compound from this series, 9i , demonstrated an EC50 of 43 nM for human mGlu4.

Furthermore, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated as serotonin (B10506) 5-HT2 receptor agonists for the potential treatment of ocular hypertension. The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent agonist. This demonstrates that modifications at the 1- and 6-positions of the indazole ring can yield potent and selective GPCR ligands.

| Compound | Target | Activity | Value (nM) | Reference |

|---|---|---|---|---|

| 9i | hmGlu4 | EC50 | 43 |

Influence on Hypoxia-Inducible Factor-1 (HIF-1) Pathway

No studies detailing the effects of this compound on the HIF-1 signaling pathway were identified.

Carbonic Anhydrase (CA) Inhibition

There is no available data on the inhibitory activity of this compound against carbonic anhydrase isoforms.

Biological Evaluation in In Vitro Systems

Specific in vitro evaluation data for this compound is not present in the accessible scientific literature.

Enzyme Inhibition Assays

No published results from enzyme inhibition assays involving this compound could be located.

Cell-Based Assays for Biological Response

Information from cell-based assays to determine the biological response to this compound is not available.

Mechanistic Investigations of Action (Molecular and Cellular Level)

Detailed studies on the molecular and cellular mechanism of action for this compound have not been published.

Structure Activity Relationship Sar Studies of 1h Indazol 6 Yl N,n Dimethylmethanamine and Its Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indazole derivatives, the core heterocyclic system is a foundational element of the pharmacophore. nih.gov The planar, aromatic nature of the indazole ring allows for crucial π-π stacking and hydrophobic interactions with biological targets. nih.gov

Key pharmacophoric features identified in various indazole-based compounds include:

The Indazole Core: Acts as a rigid scaffold to orient other functional groups. The nitrogen atoms within the pyrazole (B372694) ring can act as hydrogen bond acceptors or donors, contributing to ligand-receptor binding. nih.gov

Hydrogen Bond Donors/Acceptors: The N-H group of the indazole ring and the nitrogen atom of the dimethylmethanamine side chain can participate in hydrogen bonding, which is often critical for anchoring the ligand in the binding pocket of a receptor.

Hydrophobic Regions: The benzene (B151609) part of the indazole ring and the methyl groups of the side chain contribute to hydrophobic interactions, which can enhance binding affinity. jcdr.net

Aromatic Features: The aromaticity of the indazole ring is a common feature in pharmacophore models for this class of compounds, suggesting its involvement in aromatic interactions with target proteins. evitachem.com

Pharmacophore mapping studies on related heterocyclic compounds have demonstrated that a combination of hydrogen bond donors, acceptors, and aromatic rings is often essential for biological activity. jcdr.net While a specific pharmacophore model for (1H-Indazol-6-yl)-N,N-dimethylmethanamine is not extensively detailed in the available literature, inferences can be drawn from analogs. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, a pharmacophore model identified two hydrophobic features and a hydrogen bond acceptor as crucial for activity. jcdr.net This highlights the general importance of these features in the interaction of heterocyclic compounds with their biological targets.

Table 1: General Pharmacophoric Features of Indazole Analogs

| Feature | Description | Potential Role in Binding |

| Indazole Ring | Bicyclic aromatic system | Scaffold, π-π stacking, hydrophobic interactions |

| N-H of Indazole | Hydrogen bond donor | Anchoring to receptor |

| Pyrazole Nitrogens | Hydrogen bond acceptors | Interaction with specific amino acid residues |

| N,N-dimethylmethanamine | Basic side chain | Ionic interactions, hydrogen bonding |

Impact of Substituent Modifications on the Indazole Ring System

Modifications to the indazole ring system can significantly modulate the biological activity of the resulting analogs. The position and nature of substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target.

Studies on various indazole derivatives have shown that substitutions at the C4, C5, C6, and C7 positions of the indazole ring can have a profound impact on activity. nih.gov For instance, research on 4,6-disubstituted 1H-indazole derivatives revealed that the substituent groups at these positions play a crucial role in inhibitory activity. nih.gov

In a study of 6-substituted aminoindazole derivatives, various N-substituents on the 6-amino group were explored for their anti-proliferative activity. researchgate.net Although this study did not specifically include the N,N-dimethylmethanamine group, it demonstrated that the nature of the substituent at the 6-position dramatically influences cytotoxicity. For example, N-aromatic substitutions on the 6-aminoindazole core exhibited considerable cytotoxicity against several cancer cell lines. researchgate.net This suggests that the 6-position is a critical point for modification to tune the biological profile of indazole-based compounds.

Table 2: Impact of Substitutions on the Indazole Ring of Analogs

| Position of Substitution | Type of Substituent | General Effect on Activity (from Analog Studies) | Reference |

| C4 | Methoxy (B1213986), Hydroxyl | Potent activity in some series | nih.gov |

| C5 | Small groups | Generally tolerated | nih.gov |

| C6 | Amino and substituted amino | Significant modulation of activity | nih.govresearchgate.net |

| C7 | Small groups | Tolerated, but C6 substitution often preferred | nih.gov |

Role of the N,N-Dimethylmethanamine Side Chain in Target Recognition

The N,N-dimethylmethanamine side chain at the 6-position of the indazole ring is expected to play a significant role in target recognition and binding. This side chain possesses several key features:

Basicity: The tertiary amine is basic and will be protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein.

Hydrogen Bonding: The protonated amine can also act as a hydrogen bond donor.

Flexibility: The single bonds in the side chain allow for conformational flexibility, enabling it to adopt an optimal orientation for binding within the receptor pocket.

Hydrophobicity: The two methyl groups contribute to local hydrophobic interactions.

While direct studies on the role of the N,N-dimethylmethanamine side chain in this compound are scarce, research on other compounds with N,N-dialkylaminoalkyl side chains provides valuable insights. In a study of bisindolyl and diphenyl pyrazolone (B3327878) derivatives, the introduction of N,N-dialkylaminoalkyl side chains was crucial for their growth-inhibitory properties. nih.gov

The length and branching of the alkyl chain, as well as the nature of the alkyl groups on the nitrogen, can influence potency and selectivity. For example, altering the methyl groups to larger alkyl groups could enhance hydrophobic interactions but might also introduce steric hindrance. The length of the linker between the indazole ring and the amino group is also a critical parameter that affects the positioning of the basic nitrogen within the binding site.

Conformational Analysis and its Influence on Ligand-Target Binding

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For this compound, the flexibility of the N,N-dimethylmethanamine side chain is a key aspect of its conformational landscape.

The rotation around the single bonds of the side chain allows it to adopt various spatial arrangements. Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, can be used to study these conformations. researchgate.net The preferred conformation in solution may differ from the conformation adopted upon binding to a receptor (the "bound" conformation).

Molecular modeling studies on indazole derivatives have been used to understand their binding modes. nih.gov These studies often reveal specific torsional angles in the side chain that are favorable for interaction with key amino acid residues in the active site. For flexible molecules, understanding the conformational preferences is essential for explaining and predicting biological activity. researchgate.net

Computational and Theoretical Chemistry Applications in 1h Indazol 6 Yl N,n Dimethylmethanamine Research

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For the indazole scaffold, molecular docking has been instrumental in identifying potential inhibitors for various diseases.

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, such as an indazole derivative, is then computationally placed into the protein's binding site. Scoring functions are used to estimate the binding energy, with lower energies generally indicating a more favorable interaction. For instance, various indazole-3-carboxamide derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW) to identify compounds with the highest binding energies. rsc.orgnih.gov Analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time. youtube.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the ligand-receptor complex in a simulated physiological environment. youtube.com Studies on indazole derivatives as inhibitors for targets like Hypoxia-inducible factor 1-alpha (HIF-1α) and VEGFR2 kinase have used MD simulations to confirm that the most potent compounds remain stably bound within the active site, validating the initial docking results. mdpi.comnih.gov

| Indazole Derivative Series | Protein Target | PDB ID | Key Interacting Residues | Significance |

| Indazole-3-carboxamides | Renal Cancer-related Protein | 6FEW | ASP784, LYS655, ILE675, MET699 | Identification of potential anti-renal cancer agents. rsc.orgnih.gov |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | - | Ala866, Lys868, Glu885, Phe918 | Understanding binding modes for antiangiogenic activity. mdpi.com |

| General Indazole Analogs | Cyclooxygenase-2 (COX-2) | 3NT1 | Gly526 | Design of novel anti-inflammatory agents. researchgate.net |

| Various Indazole Derivatives | HIF-1α | - | - | Correlating structural features with inhibitory activity against a key cancer target. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These methods are used to understand the intrinsic features of a compound like (1H-Indazol-6-yl)-N,N-dimethylmethanamine, which can govern its reactivity and interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT studies on novel indazole derivatives have calculated these energy gaps to compare the stability of different compounds within a series. nih.govdntb.gov.ua

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with its biological target, as electrostatic complementarity is often a key driver of binding. For example, theoretical calculations on nitro-indazole derivatives have been used to provide a sound basis for experimental observations of their reactivity. nih.gov

| Computational Method | Calculated Property | Significance in Indazole Research | Example Application |

| DFT (B3LYP/6-311+) | HOMO-LUMO Energy Gap | Assesses chemical stability and reactivity of different derivatives. | Comparing the stability of a series of 26 indazole-3-carboxamide derivatives. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Predicts regions of nucleophilic and electrophilic attack, guiding interaction analysis. | Understanding the charge distribution to predict non-covalent interactions with a receptor. |

| GIAO/B3LYP | NMR Chemical Shifts | Provides theoretical validation for experimental spectroscopic data and aids in structure elucidation. | Calculating 1H, 13C, and 15N NMR chemical shifts for nitro-indazole derivatives. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

To build a QSAR model for a class of compounds like indazole derivatives, a dataset of molecules with experimentally determined activities (e.g., IC50 values) is required. Various molecular descriptors—such as steric, electronic, and hydrophobic properties—are calculated for each molecule. Statistical methods are then used to generate an equation that links these descriptors to the observed activity.

For example, three-dimensional QSAR (3D-QSAR) studies have been performed on indazole derivatives to understand their potency as HIF-1α inhibitors. nih.gov In this approach, the molecules are aligned, and steric and electrostatic fields are calculated around them. The resulting contour maps highlight regions where bulky groups or specific charge distributions increase or decrease biological activity. These maps serve as a valuable guide for medicinal chemists to modify the indazole scaffold to design more potent inhibitors. nih.gov

| QSAR Model Type | Descriptors Used | Statistical Method | Application in Indazole Research |

| 3D-QSAR | Steric and Electrostatic Fields | Partial Least Squares (PLS) | Developing a structural framework for designing new HIF-1α inhibitors. nih.gov |

| 2D-QSAR | Topological, Physicochemical, Quantum Descriptors | Multiple Linear Regression (MLR) | Predicting anticancer activity of novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives. nih.gov |

Ligand-Based and Structure-Based Drug Design Strategies

The ultimate goal of applying computational chemistry to a scaffold like indazole is to design novel drugs. nih.gov This process generally follows two main strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. Using the protein structure, researchers can rationally design molecules that fit precisely into the binding site and form specific, stabilizing interactions. This approach has been widely successful for indazole derivatives. For instance, structure-guided design has led to the development of potent 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase and extracellular signal-regulated kinase (ERK). nih.gov

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules that bind to it (ligands) has been identified. This strategy relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A key LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model derived from active indazole derivatives can then be used as a template to screen virtual libraries for new compounds with the potential for the same activity. nih.gov

| Design Strategy | Requirement | Methodology | Example with Indazole Scaffold |

| Structure-Based | 3D structure of the target protein is known. | Molecular Docking, De Novo Design. | Design of 1H-indazole derivatives as EGFR kinase inhibitors. nih.gov |

| Ligand-Based | A set of active ligands is known (target structure may be unknown). | Pharmacophore Modeling, 3D-QSAR. | Generation of a five-point pharmacophore hypothesis for HIF-1α inhibitors. nih.gov |

| Fragment-Based | Identification of small molecular fragments that bind to the target. | Fragment Screening, Fragment Linking/Growing. | Discovery of 1H-indazole-based inhibitors for Fibroblast growth factor receptors (FGFRs). nih.gov |

Advanced Research Perspectives and Future Directions for 1h Indazol 6 Yl N,n Dimethylmethanamine As a Research Scaffold

Development as a Chemical Probe for Specific Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The development of (1H-Indazol-6-yl)-N,N-dimethylmethanamine as a chemical probe would first necessitate the identification of its biological targets. Given that the broader indazole class of compounds has been shown to interact with a variety of protein families, particularly protein kinases, initial investigations would likely focus on this area.

The N,N-dimethylmethanamine group can play a crucial role in mediating interactions with biological targets. The tertiary amine is basic and will be protonated at physiological pH, allowing it to form salt bridges with acidic residues such as aspartate and glutamate (B1630785) in a protein's binding site. This feature is often exploited in the design of kinase inhibitors to achieve potent and selective binding.

To be validated as a chemical probe, a compound should exhibit high potency and selectivity for its target, and a clear mechanism of action. A workflow for developing this compound as a chemical probe would involve:

Target Identification: Screening the compound against panels of kinases and other enzyme families to identify potential biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to both the indazole core and the dimethylaminomethyl side chain to understand the structural requirements for potent and selective binding.

Cellular Activity: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.

Development of a Negative Control: Creating a structurally similar but biologically inactive analogue to distinguish on-target from off-target effects.

Strategies for the Design of Next-Generation Indazole-Based Research Tools

The this compound scaffold is amenable to a variety of chemical modifications to generate next-generation research tools with improved properties. Design strategies would focus on enhancing potency, selectivity, and cellular permeability, as well as introducing functionalities for specific applications.

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

| Modification Site | Proposed Modification | Rationale for Modification |

| Indazole N1-position | Alkylation or arylation | To explore interactions with the solvent-exposed region of binding sites and modulate physicochemical properties. |

| Indazole C3-position | Introduction of various substituents (e.g., amides, amines) | To target the hinge region of kinases or other key interaction points and improve potency and selectivity. |

| Dimethylamino group | Variation of alkyl substituents, incorporation into a heterocyclic ring | To fine-tune basicity, steric bulk, and hydrogen bonding potential to optimize target engagement. |

| Indazole benzene (B151609) ring | Introduction of halogens, methoxy (B1213986) groups, or other small substituents | To modulate electronic properties and explore additional binding pockets. |

One promising strategy involves the synthesis of a library of analogues based on the this compound core. For instance, derivatization of the 6-aminoindazole precursor allows for the introduction of a wide range of substituents. Reductive amination of 6-aminoindazole derivatives with various aldehydes and ketones can yield a diverse set of secondary and tertiary amines at the 6-position, enabling a thorough exploration of the chemical space around this position.

Integration with High-Throughput Screening (HTS) in Chemical Biology

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds by testing large libraries of molecules in a rapid and automated fashion. A library of compounds based on the this compound scaffold could be a valuable resource for HTS campaigns.

The design of such a library would aim to maximize chemical diversity while maintaining favorable physicochemical properties for biological screening. This can be achieved through combinatorial synthesis, where a common indazole core is decorated with a variety of building blocks at different positions. The N,N-dimethylmethanamine group itself can be introduced through a robust synthetic route, such as the reductive amination of a 6-formyl-1H-indazole intermediate.

The resulting library of indazole derivatives could then be screened against a wide range of biological targets, including:

Kinase panels: To identify novel kinase inhibitors for cancer and other diseases.

GPCRs: To discover new modulators of G protein-coupled receptor signaling.

Ion channels: To find new compounds that regulate ion channel activity.

Phenotypic screens: To identify compounds that induce a desired cellular phenotype without prior knowledge of the specific target.

The data generated from HTS can provide valuable starting points for the development of new chemical probes and lead compounds.

Potential as a Lead Compound for Pre-clinical Development in Specific Research Areas

Should initial screening and optimization studies reveal a derivative of this compound with potent and selective activity against a therapeutically relevant target, it could serve as a lead compound for preclinical development. The indazole scaffold is a well-established pharmacophore in several FDA-approved drugs, which provides a degree of validation for its use in drug discovery.

The preclinical development process would involve a series of studies to assess the compound's potential as a drug candidate, including:

In vivo efficacy: Testing the compound in animal models of the target disease to demonstrate its therapeutic effect.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in the body.

Toxicology: Evaluating the safety profile of the compound to identify any potential adverse effects.

Given the prevalence of indazole-based compounds in oncology, particularly as kinase inhibitors, cancer is a likely research area for the preclinical development of a this compound-derived lead compound. For example, a number of 6-aminoindazole derivatives have been investigated as potential anticancer agents. One such study identified N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a compound with potent anti-proliferative activity in a human colorectal cancer cell line. This highlights the potential of the 6-aminoindazole scaffold, and by extension the 6-(N,N-dimethylaminomethyl)-1H-indazole scaffold, in cancer research.

Q & A

Q. What are the recommended synthetic routes for (1H-Indazol-6-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting a halogenated indazole precursor with dimethylamine under reflux conditions (e.g., in ethanol or THF) is a common approach. Optimization includes adjusting solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reagents. Catalysts like Cu(I) or Pd-based systems may enhance efficiency . Purity can be improved using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixtures) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR can confirm the indazole core and dimethylamine substituents. Key signals include aromatic protons (δ 7.2–8.0 ppm) and N-CH groups (δ 2.2–2.5 ppm) .

- IR : Stretching vibrations for C=N (1600–1650 cm) and N-H (3250–3350 cm) validate the indazole and amine groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHN: 175.23 g/mol) .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data reported for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural modifications (e.g., substituent position) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Test derivatives with controlled structural variations (e.g., methyl vs. chloro substituents) under identical assay conditions.

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments to minimize variability .

- Example: A 2024 study found that 5,6-dimethyl substitution on the indazole ring enhanced antitumor activity by 40% compared to unsubstituted analogs, resolving earlier contradictions .

Q. How can computational modeling be integrated with experimental data to predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Optimize protonation states of the indazole nitrogen atoms for accurate docking poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC values from kinase inhibition assays .

- Example: A 2025 study combined docking with in vitro assays to identify hydrogen bonding between the dimethylamine group and Asp86 of EGFR as critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.